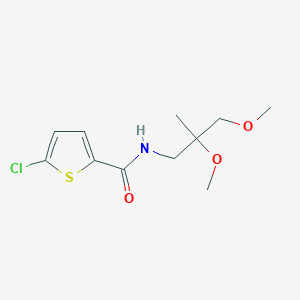

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

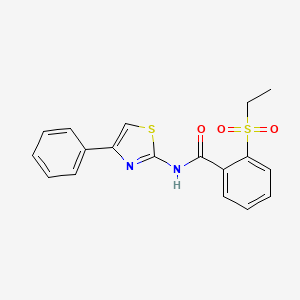

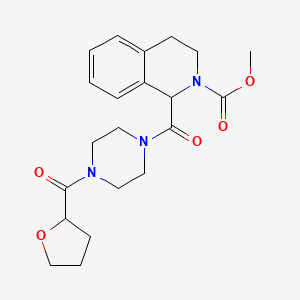

“N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group attached to the 6-position of the ring, and a carboxamide group attached to the 3-position of the ring with a cyclopropylmethyl group .Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of the pyridine ring. This could include electrophilic and nucleophilic substitutions, depending on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the carboxamide group. These groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Material Science Applications

- Polyimide Synthesis : Hyperbranched polyimides were prepared by condensation polymerization of various monomers, including a similar pyridine derivative. These polyimides have potential applications in gas separation due to their unique structural properties (Fang, Kita, & Okamoto, 2000).

Pharmacology and Biochemistry

- Antifungal Properties : N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which are structurally related to the queried compound, exhibited moderate antifungal activities, particularly against phytopathogenic fungi (Wu et al., 2012).

- Antibacterial Activity : Research on related quinoline carboxylic acids indicated strong dependence on the structure for antibacterial potency and DNA-gyrase inhibition, suggesting similar compounds could have similar applications (Domagala et al., 1988).

Chemical Synthesis and Reactions

- Radical Substitution : Studies on pyridine-3-carboxamide showed that it reacts with alkyl radicals to yield various alkylated products, indicating potential for diverse chemical modifications and applications (Tada & Yokoi, 1989).

- Dearomatizing Cyclization : N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization to produce spirocyclic dihydropyridines, which can be further developed into drug-like heterocycles (Senczyszyn, Brice, & Clayden, 2013).

Miscellaneous Applications

- Lanthanide Complexation : Research on tridentate pyridine-2,6-dicarboxamide binding units, which bear resemblance to the queried compound, showed potential in the complexation of lanthanide metal ions (Renaud et al., 1999).

Future Directions

properties

IUPAC Name |

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)9-4-3-8(6-15-9)10(17)16-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METQXDMSZGJAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[2-(aminosulfonyl)phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B2649195.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide](/img/structure/B2649197.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)